2,2'-(5-Bromo-1,3-phenylene)dipyridine
Overview
Description
2,2’-(5-Bromo-1,3-phenylene)dipyridine: is an organic compound with the molecular formula C16H11BrN2 . It is a derivative of dipyridine, where a bromine atom is substituted at the 5-position of the phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2’-(5-Bromo-1,3-phenylene)dipyridine typically involves the bromination of 1,3-dipyridylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2’-(5-Bromo-1,3-phenylene)dipyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyridine rings.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated dipyridine derivative .
Scientific Research Applications
Chemistry:
2,2’-(5-Bromo-1,3-phenylene)dipyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis .
Biology and Medicine:
In biological research, this compound can be used to study the interactions between metal ions and organic ligands.
Industry:
In the industrial sector, 2,2’-(5-Bromo-1,3-phenylene)dipyridine is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)dipyridine involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in catalysis and material science .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler analog without the bromine substitution.
4,4’-(5-Bromo-1,3-phenylene)dipyridine: A positional isomer with bromine at the 4,4’ positions.
2,2’-(5-Chloro-1,3-phenylene)dipyridine: A similar compound with chlorine instead of bromine.
Uniqueness:
The presence of the bromine atom at the 5-position of the phenylene ring in 2,2’-(5-Bromo-1,3-phenylene)dipyridine imparts unique reactivity and coordination properties. This makes it distinct from other similar compounds and valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(3-bromo-5-pyridin-2-ylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBQKTWLOQGECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451541 | |
Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150239-89-7 | |
Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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